

Application Note: High-Efficiency Amine Functionalization with Boc-PEG-Bromide Linkers[1][2]

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Compound of Interest

Compound Name:	<i>tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate</i>
CAS No.:	165963-71-3
Cat. No.:	B1676994

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Abstract

This application note provides a rigorous technical guide for the functionalization of primary and secondary amines using **tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate** (referred to herein as Boc-PEG2-Alk-Br).[1][2] This reagent is a critical heterobifunctional linker employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and surface modification. While alkylation with alkyl bromides is a standard transformation, it is plagued by competing side reactions such as over-alkylation (quaternization) and elimination. This guide details an optimized Cesium Effect protocol to maximize mono-alkylation selectivity and yield, ensuring high-fidelity linker installation.

Introduction & Molecule Profile[2]

The reagent **tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate** combines a lipophilic, acid-labile protecting group (Boc) with a hydrophilic polyethylene glycol (PEG) spacer and an electrophilic alkyl bromide.[1][2]

Chemical Profile

Property	Specification
IUPAC Name	tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
Common Aliases	N-Boc-PEG2-Bromide; Boc-NH-PEG2-CH ₂ CH ₂ -Br
CAS Number	165963-71-3
Formula	
Molecular Weight	312.20 g/mol
Electrophile	Primary Alkyl Bromide (reactive)
Solubility	Soluble in DMF, DMSO, DCM, MeOH; sparingly soluble in water.[1][2][3][4]

Strategic Utility

In drug discovery, this linker serves as a "spacer arm." The PEG units improve the water solubility of hydrophobic warheads (e.g., cereblon ligands in PROTACs) and provide the spatial flexibility required for ternary complex formation. The Boc group allows for orthogonal protection, enabling the amine to be unveiled only after the linker is attached to the target molecule.

Mechanistic Insight: The "Cesium Effect"[4]

The core reaction is a bimolecular nucleophilic substitution (

).[2] A primary challenge in alkylating primary amines (

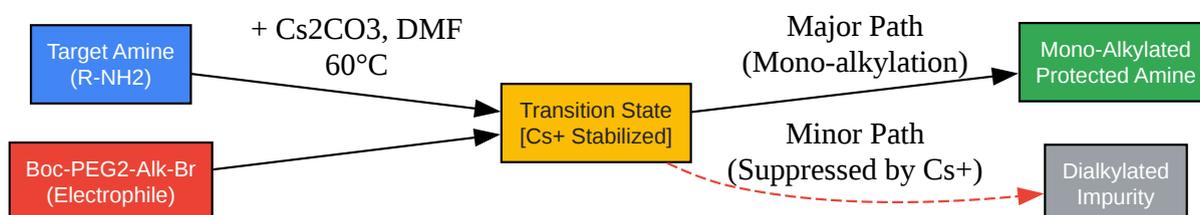
) with alkyl halides is polyalkylation.[2] The secondary amine product (

) is often more nucleophilic than the starting primary amine, leading to double alkylation.[1][2]

To mitigate this, we utilize the Cesium Effect. Cesium carbonate (

) in polar aprotic solvents (DMF) has been shown to suppress over-alkylation significantly compared to sodium or potassium bases.[2] The large ionic radius of cesium creates a "naked," highly reactive anion/amine complex that favors the initial mono-alkylation step while sterically hindering the second attack [1, 2].

Reaction Pathway Diagram[2][5]



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Figure 1: Reaction pathway highlighting the suppression of dialkylation via the Cesium Effect.

Experimental Protocols

Pre-Lab Planning: Solvent & Base Selection

Variable	Recommendation	Rationale
Solvent	Anhydrous DMF (Preferred) or DMAc	High dielectric constant promotes ; dissolves .[1][2]
Base	Cesium Carbonate ()	Promotes mono-alkylation; superior solubility in DMF vs .[1][2][5]
Catalyst	Potassium Iodide (KI) (Optional)	Finkelstein reaction: Converts Br to I in situ, accelerating sluggish reactions (0.1 eq).[2]
Stoichiometry	1.0 eq Amine : 1.1 eq Bromide	Slight excess of linker ensures completion; Cs base controls selectivity.

Protocol A: Mono-Alkylation of Primary Amines (High Selectivity)

Use this protocol for valuable primary amines where preventing over-alkylation is critical.[1][2]

Reagents:

- Target Amine (equiv)[2]
- Boc-PEG2-Alk-Br (equiv)[1][2]
- Cesium Carbonate () ()

equiv)[2]

- Potassium Iodide (KI) (equiv) - Add if amine is sterically hindered.[1][2]
- Solvent: Anhydrous DMF (M concentration relative to amine).[2]

Procedure:

- Preparation: Flame-dry a reaction vial and purge with nitrogen/argon.
- Dissolution: Dissolve the Target Amine (1.0 eq) in anhydrous DMF.
- Activation: Add (1.5 eq) and KI (0.1 eq, optional). Stir at room temperature for 15 minutes to deprotonate/activate the amine.
- Addition: Add Boc-PEG2-Alk-Br (1.1 eq) dissolved in a minimal amount of DMF dropwise over 5-10 minutes.
 - Note: Slow addition keeps the concentration of electrophile low, further favoring mono-alkylation.[1]
- Reaction: Heat the mixture to 60°C and stir for 4–16 hours.
 - Monitoring: Check by LC-MS.[1][2][6] Look for Product Mass .[2] (Loss of Br, gain of linker).
- Workup:
 - Dilute with Ethyl Acetate (EtOAc).[2]
 - Wash 3x with water (to remove DMF) and 1x with brine.[2]
 - Dry organic layer over

, filter, and concentrate.

- Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[2] The Boc group makes the product lipophilic enough for standard silica columns.

Protocol B: Alkylation of Secondary Amines

Secondary amines cannot over-alkylate to form a neutral species (they form quaternary salts, which are energetically disfavored compared to tertiary amines). Therefore, conditions can be more aggressive.

Reagents:

- Target Secondary Amine (

equiv)
- Boc-PEG2-Alk-Br (

equiv)[1][2]
- Potassium Carbonate (

) (

equiv) OR DIPEA (

equiv)[2]
- Solvent: Acetonitrile (MeCN) or DMF.[2]

Procedure:

- Dissolve Secondary Amine in MeCN or DMF.[2]
- Add

(3.0 eq).[2]
- Add Boc-PEG2-Alk-Br (1.2 eq).[1][2]

- Heat to 70–80°C (Reflux if using MeCN) for 12–24 hours.
 - Tip: Secondary amines are more sterically hindered.[2] If conversion is low after 12h, add 0.2 eq NaI and increase temp to 90°C (if using DMF).
- Standard aqueous workup as described in Protocol A.

Protocol C: Boc Deprotection (Post-Conjugation)

Once the linker is attached, the Boc group is removed to reveal the primary amine for further conjugation.

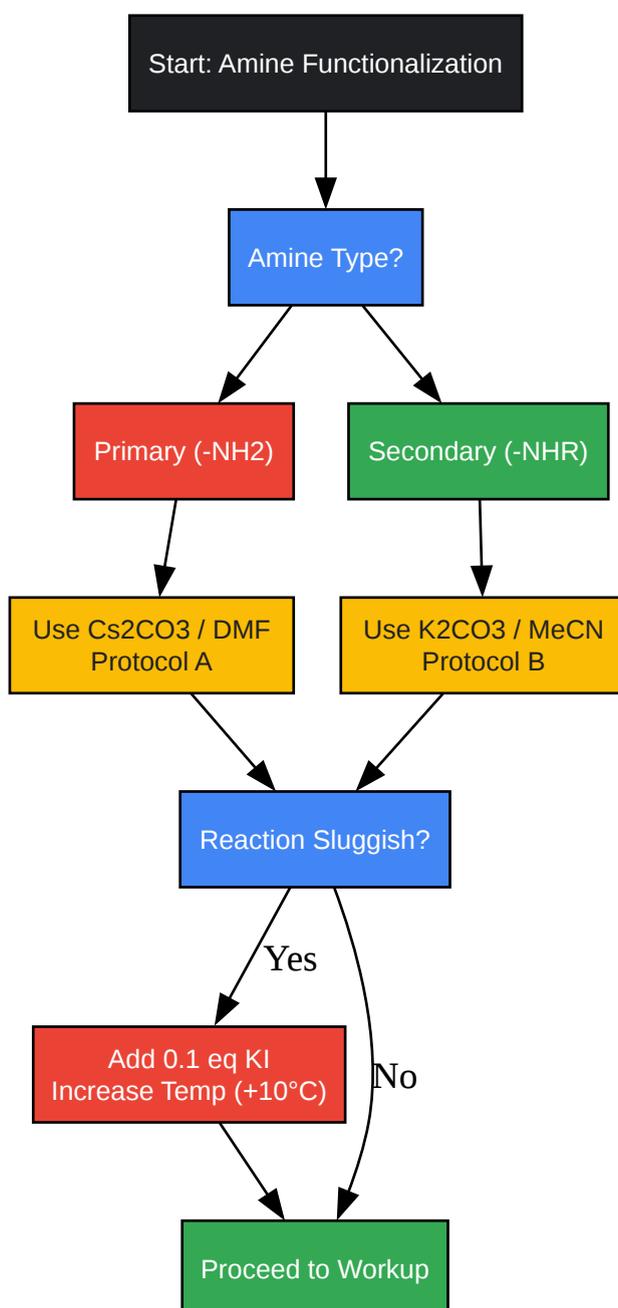
Reagents:

- Trifluoroacetic Acid (TFA)[2][7]
- Dichloromethane (DCM)[2]

Procedure:

- Dissolve the purified Boc-protected intermediate in DCM (M).[2]
- Add TFA to a final concentration of 20–50% v/v (e.g., 1:1 or 1:4 TFA:DCM).
- Stir at Room Temperature for 1–2 hours.
 - QC: Monitor by LC-MS for loss of Boc group (Mass -100 Da from parent, or -56 Da if t-butyl cation leaves but carbamate remains transiently).[1][2]
- Evaporation: Remove volatiles under reduced pressure.
 - Critical: TFA salts are hygroscopic.[2] Co-evaporate with toluene or diethyl ether 3x to remove residual acid.[2]
- Neutralization: The product is a TFA salt. For the next reaction, neutralize in situ with DIPEA or TEA.

Decision Tree for Optimization



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Figure 2: Decision logic for selecting the appropriate alkylation conditions.

Analytical Validation (QC)

To ensure the protocol was successful, verify the following spectral features:

- ¹H NMR (CDCl₃):
 - Starting Material: The Boc-PEG-Bromide shows a triplet at ppm ().^{[1][2]}
 - Product: This triplet should disappear. A new signal for will appear upfield, typically around ppm.^{[1][2]}
 - Boc Group: Strong singlet at ppm (9H) confirms the protecting group is intact.^[2]
- LC-MS:
 - Look for the peak.^[2]
 - Isotope Pattern: The starting material has a distinctive 1:1 doublet for Bromine ().^[2] The product should lose this pattern, confirming substitution of the bromide.

References

- Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. *Journal of Organic Chemistry*.
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- ThermoFisher Scientific. (n.d.).[2] Crosslinking Technical Handbook.

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with alkyl bromides and cesium salts.

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Sources

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